molecular formula C13H9F3O5 B1388062 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid CAS No. 1144442-37-4

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid

Cat. No.: B1388062
CAS No.: 1144442-37-4
M. Wt: 302.2 g/mol
InChI Key: ZYSHLIUHCYQCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid is an organic compound characterized by the presence of a furan ring substituted with a trifluoromethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the trifluoromethoxyphenoxy group: This step involves the reaction of the furan ring with a trifluoromethoxyphenol derivative under suitable conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(Isopropylphenoxy)methyl]-2-furoic acid: Similar structure but with an isopropyl group instead of a trifluoromethoxy group.

    5-{[4-(Methoxyphenoxy)methyl]-2-furoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5/c14-13(15,16)21-9-3-1-8(2-4-9)19-7-10-5-6-11(20-10)12(17)18/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHLIUHCYQCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
Reactant of Route 2
Reactant of Route 2
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
Reactant of Route 3
Reactant of Route 3
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
Reactant of Route 4
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
Reactant of Route 5
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
Reactant of Route 6
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.